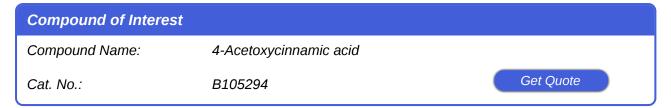




# HPLC method for 4-acetoxycinnamic acid analysis

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An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **4-acetoxycinnamic acid** is presented. This method is crucial for researchers, scientists, and professionals in drug development who require accurate determination of **4-acetoxycinnamic acid** in various sample matrices. The protocol details the chromatographic conditions, sample preparation, and validation parameters, ensuring reliable and reproducible results.

## **Chromatographic Conditions**

A reversed-phase HPLC method was developed to achieve efficient separation and quantification of **4-acetoxycinnamic acid**. A C18 stationary phase is employed, which is a common choice for separating moderately polar compounds like cinnamic acid derivatives.[1] [2][3] The mobile phase consists of a gradient mixture of an acidic aqueous solution and an organic solvent to ensure sharp peak shapes and optimal retention.

Table 1: HPLC Instrumentation and Conditions



Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Zorbax SB-C18 (4.6 x 150 mm, 5 μm)
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-2 min: 2% B; 2-25 min: 10% B; 25-40 min: 15% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	20 μL
Detector	Diode Array Detector (DAD)
Detection Wavelength	280 nm

# Reagents and Sample Preparation Reagents

- 4-Acetoxycinnamic acid reference standard (>98% purity)
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA, HPLC grade)
- Water (Milli-Q or equivalent)

## **Standard Solution Preparation**

A stock solution of **4-acetoxycinnamic acid** (1 mg/mL) is prepared by dissolving the reference standard in acetonitrile. A series of calibration standards are then prepared by diluting the stock solution with the initial mobile phase composition (98% Mobile Phase A, 2% Mobile Phase B) to achieve concentrations ranging from 1  $\mu$ g/mL to 100  $\mu$ g/mL.



## **Sample Preparation**

The sample preparation protocol will vary depending on the matrix. For drug formulation analysis, a representative amount of the sample should be accurately weighed and dissolved in acetonitrile to achieve a theoretical concentration within the calibration range. The solution should then be filtered through a 0.45 µm syringe filter prior to injection.

### **Method Validation**

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1][2][4][5] The validation parameters assessed were linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Method Validation Data

Parameter	Result
Linearity (R²)	> 0.999
Range	1 - 100 μg/mL
Accuracy (% Recovery)	98.5% - 101.2%
Precision (% RSD)	< 2%
Limit of Detection (LOD)	0.25 μg/mL
Limit of Quantification (LOQ)	0.75 μg/mL
Retention Time	Approximately 15.8 min

# Experimental Protocols System Suitability

Before initiating any analysis, the HPLC system's suitability must be confirmed. This is achieved by injecting the 50  $\mu$ g/mL standard solution six times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area and retention time is less than 2%.



## **Linearity Assessment**

To establish linearity, the prepared calibration standards (1, 5, 10, 25, 50, and 100  $\mu$ g/mL) are injected in triplicate. A calibration curve is constructed by plotting the mean peak area against the corresponding concentration. The coefficient of determination (R<sup>2</sup>) should be greater than 0.999.

## **Accuracy Determination**

The accuracy of the method is evaluated by performing a recovery study. This involves spiking a placebo sample with known concentrations of **4-acetoxycinnamic acid** at three different levels (low, medium, and high). The percentage recovery is then calculated.

### **Precision Evaluation**

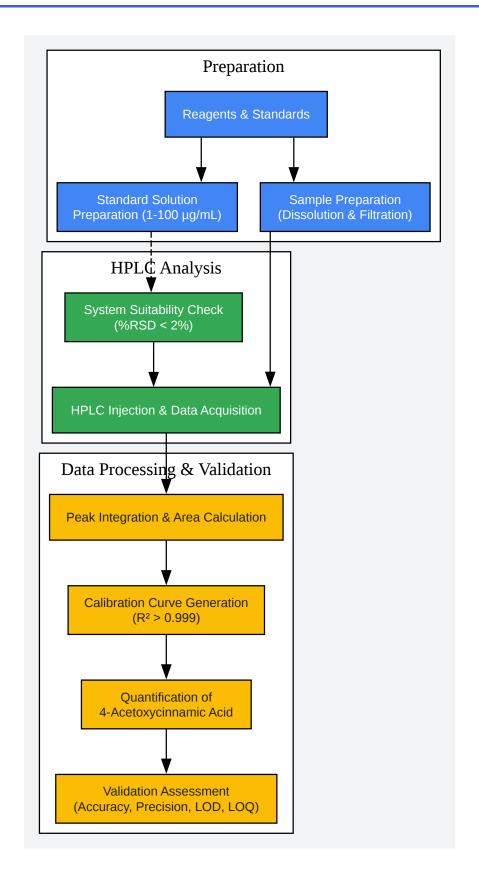
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing six replicate injections of the 50  $\mu$ g/mL standard on the same day. Intermediate precision is evaluated by repeating the analysis on three different days. The %RSD for both should be less than 2%.

## **LOD and LOQ Determination**

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined based on the standard deviation of the response and the slope of the calibration curve. They are calculated using the following equations: LOD =  $3.3 * (\sigma / S) LOQ = 10 * (\sigma / S)$  Where  $\sigma$  is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

### **Visualizations**

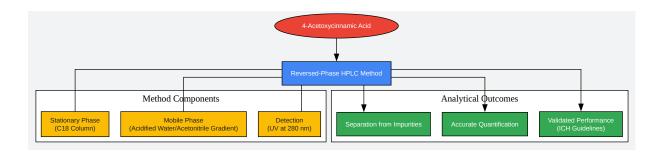




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Caption: Workflow for HPLC analysis of **4-acetoxycinnamic acid**.





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Caption: Key components and outcomes of the analytical method.

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